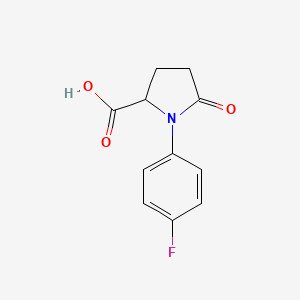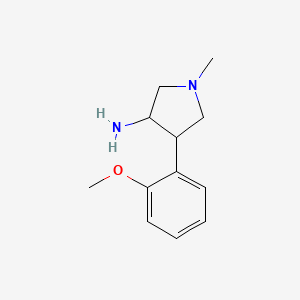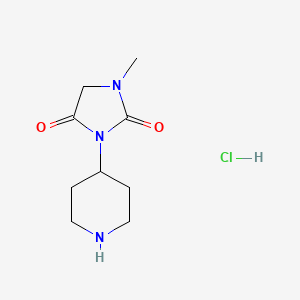
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of imidazolidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C9H14ClN3O2 and a molecular weight of 233.68 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine with imidazolidine-2,4-dione derivatives under controlled conditions. One common method involves the use of sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative . Another method includes the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods for efficient and rapid production. The use of metal complexes of imidazolidine-2-thione and its derivatives has also been reported for antimicrobial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetone, and various isocyanates/isothiocyanates . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which exhibit significant biological activities such as antimicrobial, antifungal, and antiviral properties .
Aplicaciones Científicas De Investigación
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral auxiliary and ligand for asymmetric catalysis.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new therapeutic agents.
Industry: It is used in the synthesis of metal complexes for antimicrobial applications.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as Dopamine β-Hydroxylase (DBH), which plays a role in the biosynthesis of neurotransmitters . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
Uniqueness
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl group at the 1-position and the piperidinyl group at the 3-position enhances its ability to interact with molecular targets, making it a valuable compound for therapeutic applications.
Propiedades
Fórmula molecular |
C9H16ClN3O2 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-methyl-3-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-11-6-8(13)12(9(11)14)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
Clave InChI |
APZLXCNJXODFQH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)C2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


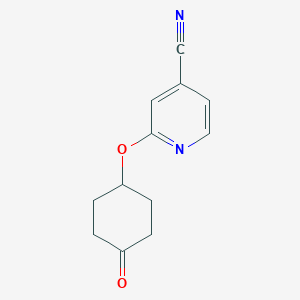
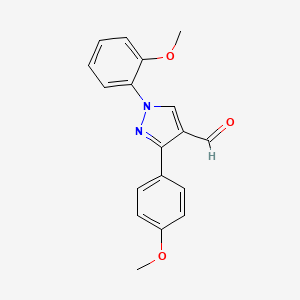
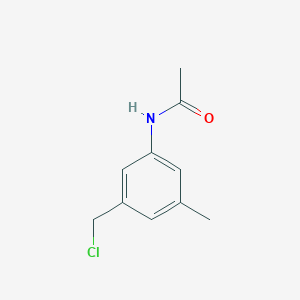
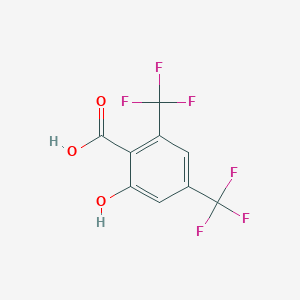
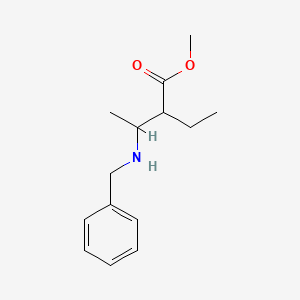


![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
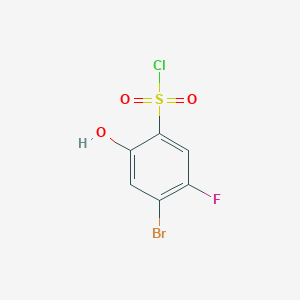
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
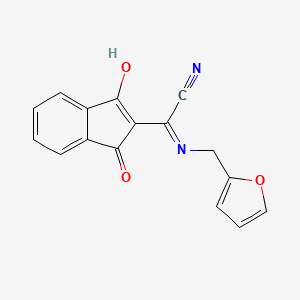
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
